UDM-001651: A Comprehensive Technical Guide to its Mechanism of Action as a PAR4 Antagonist
UDM-001651: A Comprehensive Technical Guide to its Mechanism of Action as a PAR4 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the mechanism of action of UDM-001651, a potent and selective antagonist of the Protease-Activated Receptor 4 (PAR4). The information presented is collated from key preclinical studies to provide a thorough resource for researchers in thrombosis, hemostasis, and GPCR-targeted drug discovery.
Core Mechanism of Action
UDM-001651 is a small molecule inhibitor that potently and selectively antagonizes the Protease-Activated Receptor 4 (PAR4), a G-protein coupled receptor (GPCR) expressed on platelets. PAR4 is a key receptor for thrombin, a crucial enzyme in the coagulation cascade. Upon activation by thrombin, PAR4 initiates a signaling cascade that leads to platelet aggregation and thrombus formation. UDM-001651 exerts its antithrombotic effects by blocking the activation of PAR4, thereby inhibiting downstream signaling and subsequent platelet aggregation.
Quantitative Data Summary
The following tables summarize the key quantitative data for UDM-001651, demonstrating its potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency of UDM-001651
| Assay Type | Agonist | Species | IC50 (nM) |
| PAR4 Calcium Flux | PAR4-AP (AYPGKF-NH2) | Human | 2.4 |
| Platelet Aggregation | γ-Thrombin | Human (Platelet-Rich Plasma) | 25 |
Table 2: Selectivity Profile of UDM-001651
| Target | Agonist | Species | Activity/Selectivity |
| PAR1 | Thrombin | Human | Highly selective for PAR4 over PAR1 |
Table 3: In Vivo Antithrombotic Efficacy of UDM-001651 in a Monkey Thrombosis Model
| Treatment Group | Dosing | Thrombotic Occlusion | Bleeding Time |
| UDM-001651 | Orally bioavailable | Robust antithrombotic efficacy | No prolongation of kidney bleeding time |
| Vehicle Control | - | - | - |
Signaling Pathway
The signaling pathway of PAR4 activation and its inhibition by UDM-001651 is depicted below. Thrombin cleaves the N-terminal domain of PAR4, exposing a tethered ligand that binds to the receptor and initiates downstream signaling through Gq and G12/13 pathways. This leads to the activation of Phospholipase C (PLC), subsequent increase in intracellular calcium, and ultimately, platelet activation and aggregation. UDM-001651 blocks this cascade at the receptor level.
Caption: PAR4 signaling pathway and the inhibitory action of UDM-001651.
Experimental Protocols
Detailed methodologies for the key experiments that characterized the mechanism of action of UDM-001651 are provided below.
PAR4 Calcium Flux Assay
This assay was employed to determine the in vitro potency of UDM-001651 in a cell-based system.
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Cell Line: A stable cell line co-expressing human PAR4 and a calcium-sensitive fluorescent probe (e.g., Fluo-4) was used.
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Compound Preparation: UDM-001651 was serially diluted in an appropriate buffer to generate a range of concentrations.
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Assay Procedure:
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Cells were seeded into a 96-well plate and incubated.
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The cells were then loaded with the calcium-sensitive dye.
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Varying concentrations of UDM-001651 were added to the wells and incubated for a specified period.
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The PAR4-activating peptide (PAR4-AP), AYPGKF-NH2, was added to stimulate the receptor.
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The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured using a fluorescence plate reader.
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Data Analysis: The IC50 value was calculated by plotting the percentage of inhibition of the calcium response against the concentration of UDM-001651 and fitting the data to a four-parameter logistic equation.
Platelet Aggregation Assay
This ex vivo assay assessed the functional consequence of PAR4 inhibition by UDM-001651 on platelet aggregation.
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Sample Preparation:
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Whole blood was collected from healthy human donors into citrate-containing tubes.
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Platelet-rich plasma (PRP) was prepared by centrifugation at a low speed.
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Compound Incubation: Aliquots of PRP were incubated with various concentrations of UDM-001651 or vehicle control.
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Aggregation Measurement:
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Platelet aggregation was measured using a light transmission aggregometer.
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The agonist, γ-thrombin, was added to the PRP samples to induce aggregation.
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The change in light transmission, which is proportional to the degree of platelet aggregation, was recorded over time.
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Data Analysis: The IC50 value was determined by measuring the inhibitory effect of UDM-001651 on the maximum aggregation response induced by γ-thrombin.
In Vivo Monkey Thrombosis Model
This preclinical animal model was crucial for evaluating the antithrombotic efficacy and bleeding risk of UDM-001651.
Caption: Experimental workflow for the in vivo monkey thrombosis model.
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Animal Model: The study was conducted in cynomolgus monkeys, a relevant non-human primate model for thrombosis research.
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Drug Administration: UDM-001651 was administered orally to the animals at predetermined doses. A vehicle control group was also included.
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Thrombosis Induction: An arterial thrombosis model, such as the electrolytic injury model in the femoral artery, was used to induce thrombus formation.
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Efficacy Endpoint: The primary efficacy endpoint was the time to thrombotic occlusion, which was monitored using a Doppler flow probe.
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Safety Endpoint: The primary safety endpoint was the assessment of bleeding, typically measured by kidney bleeding time.
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Data Analysis: The antithrombotic efficacy of UDM-001651 was determined by comparing the time to occlusion in the treated groups versus the vehicle control group. The bleeding time in the treated groups was compared to the control to assess the safety profile.
